molecular formula C9H14O3 B14261930 5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester CAS No. 183562-28-9

5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester

Cat. No.: B14261930
CAS No.: 183562-28-9
M. Wt: 170.21 g/mol
InChI Key: JTUGDRHLGFBOLF-UHFFFAOYSA-N
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Description

5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester is a complex organic compound with the molecular formula C9H14O3 It is characterized by the presence of multiple functional groups, including a hydroxyl group, a methylene group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester typically involves the esterification of 5-Hexenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be represented as follows:

5-Hexenoic acid+MethanolAcid Catalyst5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester+Water\text{5-Hexenoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 5-Hexenoic acid+MethanolAcid Catalyst​5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products Formed

    Oxidation: Formation of 5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-.

    Reduction: Formation of 5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Hexenoic acid, methyl ester: Similar structure but lacks the hydroxyl and methylene groups.

    Hexanoic acid, methyl ester: Saturated analog with different reactivity.

    4-Hexenoic acid, methyl ester: Positional isomer with different chemical properties.

Uniqueness

5-Hexenoic acid, 2-hydroxy-5-methyl-4-methylene-, methyl ester is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

183562-28-9

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 2-hydroxy-5-methyl-4-methylidenehex-5-enoate

InChI

InChI=1S/C9H14O3/c1-6(2)7(3)5-8(10)9(11)12-4/h8,10H,1,3,5H2,2,4H3

InChI Key

JTUGDRHLGFBOLF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=C)CC(C(=O)OC)O

Origin of Product

United States

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